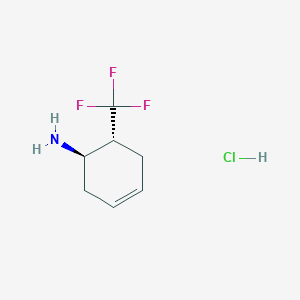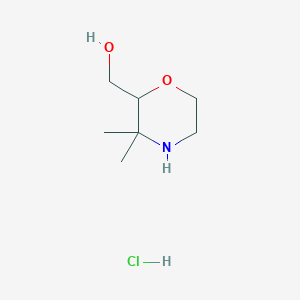
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride, also known as DMHM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHM is a white crystalline powder that is soluble in water and has a molecular formula of C8H18ClNO2.
Wirkmechanismus
The exact mechanism of action of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain and improve cognitive function in animal models. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has some limitations. It has low solubility in organic solvents, which may limit its use in certain experiments. It also has a relatively short half-life, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride. One direction is the further investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the synthesis of new derivatives of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride with improved properties. The use of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride in the synthesis of metal-organic frameworks is also an area of ongoing research. Finally, the development of new methods for the synthesis of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride and its derivatives is an area of interest for organic chemists.
Conclusion:
In conclusion, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases. (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride, including the investigation of its potential use in the treatment of various diseases and the synthesis of new derivatives with improved properties.
Synthesemethoden
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with morpholine in the presence of a catalyst. This results in the formation of (3,3-dimethylmorpholin-2-yl)methanol. The next step involves the reaction of (3,3-dimethylmorpholin-2-yl)methanol with hydrochloric acid, resulting in the formation of (3,3-dimethylmorpholin-2-yl)methanol;hydrochloride.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been shown to possess anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been used as a building block for the synthesis of various compounds. In material science, (3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride has been used as a precursor for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
(3,3-dimethylmorpholin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)6(5-9)10-4-3-8-7;/h6,8-9H,3-5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIVRYOVOHCNAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)CO)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylmorpholin-2-yl)methanol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387832.png)

![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)

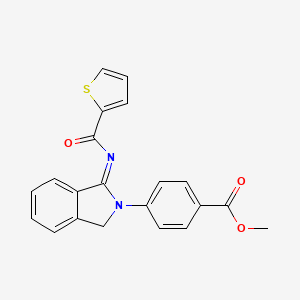
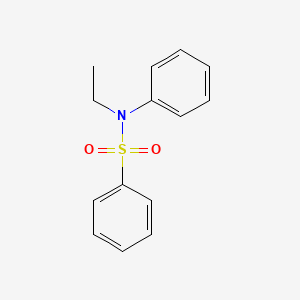
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2387841.png)
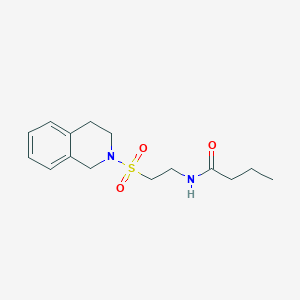
![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)
![Tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387846.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)
![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)
